![molecular formula C23H21N3O3 B5663125 N-[2-(1,3-benzodioxol-4-ylmethyl)-1,2,3,4-tetrahydro-5-isoquinolinyl]isonicotinamide](/img/structure/B5663125.png)
N-[2-(1,3-benzodioxol-4-ylmethyl)-1,2,3,4-tetrahydro-5-isoquinolinyl]isonicotinamide
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Overview
Description
Synthesis Analysis
The synthesis of related tetrahydroisoquinoline derivatives involves intricate chemical reactions, often utilizing condensation of substituted aryl aldehydes with specific acetamido acids in the presence of catalysts like sodium acetate, acetic anhydride, and zinc oxide. These processes are crucial for the formation of benzylidene-oxazolone derivatives, which are key intermediates in the synthesis of various pharmacologically active compounds (Rao et al., 2020).
Molecular Structure Analysis
The molecular structure of compounds similar to N-[2-(1,3-benzodioxol-4-ylmethyl)-1,2,3,4-tetrahydro-5-isoquinolinyl]isonicotinamide has been elucidated using advanced spectral data such as 1H NMR, 13C NMR, and LCMS, complemented by elemental analysis. These techniques are pivotal in confirming the chemical structures and understanding the molecular framework of the synthesized compounds.
Chemical Reactions and Properties
Chemical reactions involving tetrahydroisoquinoline derivatives can be intricate, including nucleophilic addition reactions facilitated by DDQ-mediated sp3 C-H bond arylation under mild conditions. These reactions are essential for the synthesis of products incorporating various pharmacophoric substituents (Muramatsu et al., 2013).
properties
IUPAC Name |
N-[2-(1,3-benzodioxol-4-ylmethyl)-3,4-dihydro-1H-isoquinolin-5-yl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3/c27-23(16-7-10-24-11-8-16)25-20-5-1-3-17-13-26(12-9-19(17)20)14-18-4-2-6-21-22(18)29-15-28-21/h1-8,10-11H,9,12-15H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPKUDHIPYXFEAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=CC=C2)NC(=O)C3=CC=NC=C3)CC4=C5C(=CC=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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